molecular formula C31H52N9O9P B14099732 (Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid

(Z)-N,N'-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid

Cat. No.: B14099732
M. Wt: 725.8 g/mol
InChI Key: CFNWUGDJWKRMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N,N’-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a morpholine ring, a purine base, and a phosphinic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N’-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the morpholine ring, followed by the introduction of the carboximidamide group. The purine base is then attached, and the final step involves the addition of the phosphinic acid group. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N’-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the purine base and morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, (Z)-N,N’-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a catalyst in chemical reactions. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-N,N’-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-dicyclohexylcarbodiimide: A reagent commonly used in peptide synthesis.

    Morpholine-4-carboximidamide: A simpler analog with similar functional groups.

    Phosphinic acid derivatives: Compounds with similar phosphinic acid groups but different substituents.

Uniqueness

(Z)-N,N’-dicyclohexylmorpholine-4-carboximidamide; {[(2R,3S,4R,5R)-5-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(morpholin-4-yl)phosphinic acid stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C31H52N9O9P

Molecular Weight

725.8 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide

InChI

InChI=1S/C17H31N3O.C14H21N6O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-14-17-11-8(12(23)18-14)16-6-20(11)13-10(22)9(21)7(28-13)5-27-29(24,25)19-1-3-26-4-2-19/h15-16H,1-14H2,(H,18,19);6-7,9-10,13,21-22H,1-5H2,(H,24,25)(H3,15,17,18,23)

InChI Key

CFNWUGDJWKRMBL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O

Origin of Product

United States

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